Aluminum;trifluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Aluminum trifluoride (AlF3) is a white, crystalline powder that is commonly used in various industrial applications, including the production of aluminum metal, ceramics, and glass. It is also used as a catalyst in organic synthesis reactions and as a component in the production of lithium-ion batteries.

科学的研究の応用

1. Energy and Hydrogen Storage Material

Aluminum hydride, a compound related to aluminum trifluoride, has garnered interest as a promising hydrogen and energy storage material. It has potential applications in areas such as rocket fuel, explosives, reducing agents, and portable fuel cells. Ongoing research focuses on synthesis methods, crystallographic structures, thermodynamics, and regeneration routes (Graetz et al., 2011).

2. Industrial Applications in Aluminum Manufacturing

Aluminum trifluoride and related compounds like sodium hexafluoroaluminate (cryolite) play crucial roles in the aluminum industry. They are vital in aluminum manufacturing, fluoride glass production, and as brazing fluxes in aluminum part fabrication (Conley et al., 2002).

3. Catalyst in Reduction Chemistry

Aluminum compounds, including simple salts like halides or triflates, are increasingly used in catalytic reduction processes. These include hydrogenation, transfer hydrogenation, hydrosilylation, and hydroboration (Nikonov, 2017).

4. Analytical Chemistry Applications

In analytical chemistry, aluminum trifluoride is utilized in graphite furnace atomic absorption spectrometry as a matrix modifier. This method aids in the determination of aluminum with improved accuracy and reduced interferences (Nater et al., 1989).

5. Alternative to Aluminum Trifluoride in Electrolytes

Research has explored sodium tetrafluoroaluminate as an alternative to aluminum trifluoride in commercial electrolytes for aluminum production. This could offer advantages in specific production environments (Sedykh et al., 2011).

6. Semiconductor Manufacturing

Aluminum trifluoride is relevant in the manufacturing of semiconductor materials, particularly in the ion implantation process for doping silicon carbide, a major semiconductor material (Tang et al., 2022).

7. Molecular Structure Investigations

The molecular geometry and structure of aluminum trifluoride have been studied through methods like electron diffraction, which contribute to a deeper understanding of its chemical behavior and properties (Hargittai et al., 1990).

8. Catalysis in Organic Synthesis

Aluminum triflate, a related compound, is an efficient catalyst for cycloisomerization of unsaturated alcohols, with applications in synthesizing compounds like rose oxide (Coulombel et al., 2009).

9. Energy Storage and Battery Technology

Research includes developing aluminum-ion batteries with high energy density, where compounds related to aluminum trifluoride play a role in the cathode materials (Wu et al., 2019).

特性

CAS番号 |

17949-86-9 |

|---|---|

製品名 |

Aluminum;trifluoride |

分子式 |

AlF3 |

分子量 |

83.976748 g/mol |

IUPAC名 |

aluminum;trifluoride |

InChI |

InChI=1S/Al.3FH/h;3*1H/q+3;;;/p-3 |

InChIキー |

KLZUFWVZNOTSEM-UHFFFAOYSA-K |

不純物 |

0.5 to 2.0 ppm of Silicon, Magnesium, Iron, Nickel, Chromium |

SMILES |

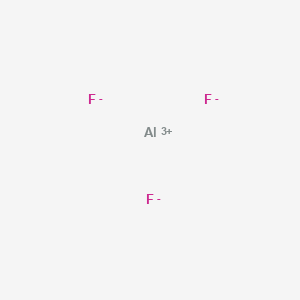

[F-].[F-].[F-].[Al+3] |

正規SMILES |

[F-].[F-].[F-].[Al+3] |

Color/Form |

White, hexagonal crystals |

密度 |

2.88 at 77 °F (USCG, 1999) 3.10 2.9 g/cm³ |

melting_point |

1291 °C |

その他のCAS番号 |

7784-18-1 |

物理的記述 |

Aluminum fluoride appears as odorless white powder or granules. Denser than water. Solubility in water at 25°C equals 0.559 g / 100 mL. DryPowder; DryPowder, OtherSolid; OtherSolid HYGROSCOPIC WHITE OR COLOURLESS CRYSTALS. |

ピクトグラム |

Acute Toxic; Irritant; Health Hazard |

賞味期限 |

Low melting solids or colorless, volatile liquids. /Alkylaluminum halides/ Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/ |

溶解性 |

In water, 0.559 g/100 mL @ 25 °C Sparingly soluble in acids and alkalies, even hot concentrated H2SO4 has little effect. INSOL IN ALC & ACETONE Solubility in water, g/100ml at 20 °C: 0.5 |

同義語 |

aluminum fluoride aluminum trifluoride |

蒸気圧 |

1 mm Hg @ 1238 °C Vapor pressure, Pa at 1238 °C: 133 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole](/img/structure/B100290.png)